trans,trans,trans-1,5,9-Cyclododecatriene

Physical Chemistry Process Engineering Purification

This is the pure trans,trans,trans-isomer of 1,5,9-cyclododecatriene (ttt-CDT), NOT the industrial trans,trans,cis (ttc-CDT) used for Nylon-12. The three trans double bonds enforce a rigid, extended geometry (mp ~34 °C vs. -18 °C for ttc-CDT) that is essential for NHC-Grubbs-catalyzed ROMP to 1,4-polybutadiene, synthesis of non-classical [Cu(ttt-cdt)(CO)]+ complexes (νCO 2160 cm⁻¹), and block-copolymer formation from polybutadiene waste. Substituting ttc-CDT or mixed isomers leads to failed polymerizations or inaccessible metal-organic architectures. Specify ≥99% purity for reproducible results.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
Cat. No. B7800021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans,trans-1,5,9-Cyclododecatriene
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESC1CC=CCCC=CCCC=C1
InChIInChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8+
InChIKeyZOLLIQAKMYWTBR-FFWAUJBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.47 mg/L at 25 °C (est)

trans,trans,trans-1,5,9-Cyclododecatriene (CAS 676-22-2): Essential Product Overview for Procurement and Research


trans,trans,trans-1,5,9-Cyclododecatriene (ttt-CDT) is one of four stereoisomers of the C12H18 cyclic triene 1,5,9-cyclododecatriene [1]. Unlike its industrially prominent counterpart, the trans,trans,cis-isomer (ttc-CDT), which serves as a key precursor for Nylon-12 , ttt-CDT exhibits distinct physical and chemical properties that dictate its specialized applications in academic and industrial research settings. Characterized by three trans double bonds, this isomer is a colorless liquid with a pungent, terpene-like odor . Its unique stereochemistry and commercial availability in high purities (e.g., 97-99%) [2] make it a compound of interest for specific catalytic and ligand-based applications.

Why trans,trans,trans-1,5,9-Cyclododecatriene Cannot Be Substituted with Generic CDT Mixtures or Other Isomers


Substituting the all-trans isomer with the more common trans,trans,cis-isomer or a mixture of cyclododecatrienes will lead to significant, quantifiable differences in experimental outcomes and application suitability. The three trans double bonds of ttt-CDT confer a unique molecular geometry and conformational rigidity compared to isomers containing cis double bonds [1]. This structural divergence manifests in starkly different physical properties, such as a melting point of approximately 34°C for the all-trans isomer versus -18°C for the ttc-isomer . Furthermore, the stereochemistry dictates catalytic reactivity and coordination behavior, as demonstrated by the fact that only specific N-heterocyclic carbene (NHC)-based catalysts are efficient for polymerizing ttt-CDT [2]. Using a generic CDT feedstock or the incorrect isomer can thus result in failed polymerizations, altered reaction kinetics, or the inability to form targeted organometallic complexes, making precise isomer selection a critical procurement decision.

Quantitative Evidence Guide: Performance Differentiation of trans,trans,trans-1,5,9-Cyclododecatriene


Physical State at Room Temperature: A 52°C Melting Point Differential vs. trans,trans,cis-Isomer

The trans,trans,trans-isomer is a crystalline solid at room temperature, whereas the industrially prevalent trans,trans,cis-isomer remains a liquid. This is quantified by a melting point of 34°C for the all-trans isomer compared to -18°C for the ttc-isomer . This stark 52°C difference is a fundamental physical property that directly impacts handling, storage, and separation processes.

Physical Chemistry Process Engineering Purification

Catalyst Specificity in ROMP: NHC-Catalysts Required for Efficient Polymerization

Ring-opening metathesis polymerization (ROMP) of trans,trans,trans-1,5,9-cyclododecatriene to yield 1,4-polybutadiene exhibits high catalyst specificity. A comparative study found that only N-heterocyclic carbene (NHC) substituted Grubbs-type catalysts were efficient for this polymerization, while other standard Grubbs catalysts (e.g., phosphine-based) showed no significant activity for this specific isomer [1]. This is in contrast to the polymerization of cyclooctene, where both catalyst types are active but produce polymers with different cis:trans content.

Polymer Chemistry Catalysis Ring-Opening Metathesis Polymerization

Ligand Capability: Formation of Rare Copper Carbonyl Complex with High ν(CO) Frequency

trans,trans,trans-1,5,9-cyclododecatriene (ttt-cdt) acts as a unique tri-alkene ligand to stabilize rare copper complexes that are not accessible with other CDT isomers. Specifically, the complex [Cu(ttt-cdt)(CO)][SbF6] was isolated and characterized, exhibiting a non-classical copper carbonyl bond with a high CO stretching frequency (ν(CO) = 2160 cm⁻¹) [1]. This indicates weak back-donation from the copper center, a property influenced by the specific geometry and electronic nature of the ttt-cdt ligand.

Inorganic Chemistry Organometallics Ligand Design

Polymer Synthesis: Enabling One-Step Gradient Copolymerization with Norbornene

The unique reactivity of trans,trans,trans-1,5,9-cyclododecatriene under ROMP conditions allows for the one-step synthesis of block-like copolymers. Research demonstrates that ttt-CDT, when copolymerized with a selected norbornene monomer, undergoes gradient copolymerization to produce a block-like copolymer that exhibits bulk nanophase separation and excellent thermomechanical performance [1]. This behavior is attributed to the vastly different reactivity ratios of the two monomers.

Polymer Chemistry Copolymer Synthesis Materials Science

Optimal Application Scenarios for Procuring trans,trans,trans-1,5,9-Cyclododecatriene


Synthesis of 1,4-Polybutadiene via ROMP with NHC-Grubbs Catalysts

For researchers aiming to synthesize 1,4-polybutadiene via ring-opening metathesis polymerization (ROMP), procuring the trans,trans,trans-isomer is essential. As demonstrated by Allaert et al. (2008), only N-heterocyclic carbene (NHC) substituted Grubbs catalysts are efficient for this polymerization [1]. Using the more common trans,trans,cis-isomer or a mixed CDT feedstock with standard catalysts will result in minimal to no polymer formation. This scenario requires the specific combination of the ttt-CDT monomer and an NHC-based ruthenium catalyst.

Preparation of Non-Classical Copper(I) Carbonyl Complexes for Fundamental Studies

In the field of organometallic chemistry, trans,trans,trans-1,5,9-cyclododecatriene is the ligand of choice for isolating rare, non-classical copper carbonyl complexes. Fianchini et al. (2009) successfully synthesized [Cu(ttt-cdt)(CO)][SbF6], characterized by an unusually high CO stretching frequency of 2160 cm⁻¹ [2]. This specific complex and related adducts are not accessible using other CDT isomers, making the procurement of the high-purity ttt-isomer critical for investigations into weak π-backbonding interactions and the development of novel catalytic systems based on this unique ligand scaffold.

Synthesis of Block-like Gradient Copolymers from Upcycled Feedstocks

For materials scientists focused on polymer upcycling and the creation of high-performance thermoplastics, trans,trans,trans-1,5,9-cyclododecatriene is a key monomer. Foster et al. (2025) showed that ttt-CDT, which can be produced from the cyclodepolymerization of polybutadiene waste, undergoes gradient copolymerization with norbornenes to yield block-like copolymers with nanophase separation [3]. This application leverages the unique reactivity of the all-trans isomer and is not a viable pathway with the cis-containing isomers, which are directed toward different polymer architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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